3-(Hydrazinecarbonyl)benzenesulfonamide
Description
Properties
Molecular Formula |
C7H9N3O3S |
|---|---|
Molecular Weight |
215.23 g/mol |
IUPAC Name |
3-(hydrazinecarbonyl)benzenesulfonamide |
InChI |
InChI=1S/C7H9N3O3S/c8-10-7(11)5-2-1-3-6(4-5)14(9,12)13/h1-4H,8H2,(H,10,11)(H2,9,12,13) |
InChI Key |
LQOXNXRLHXIPRE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)N)C(=O)NN |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs include:
3-Chloro-4-((2-(2-(4-nitrobenzylidene)hydrazine-1-carbonyl)-4-(2-(4-nitrobenzylidene)hydrazinyl)-4-oxobutyl)amino)benzenesulfonamide (17b): Contains chloro and nitro groups, enhancing electron-withdrawing effects.
4,4′-(((2-(((4-Sulfamoylphenyl)amino)methyl)succinyl)bis(hydrazin-2-yl-1-ylidene))bis(methaneylylidene))dibenzoic acid (18a): Features a bis-hydrazone framework and carboxylic acid termini, improving solubility.
4-Chloro-N-[4-({(2E)-2-[(2-chloro-3-quinolinyl)methylene]hydrazino}carbonyl)phenyl]benzenesulfonamide: Incorporates a quinoline moiety, expanding π-π interactions for target binding .
Table 1: Structural and Physicochemical Comparisons
Physicochemical Properties
Preparation Methods
CDI-Mediated Coupling of Sulfonamide-Carboxylic Acid Intermediates
This method involves activating a sulfonamide-carboxylic acid intermediate with N,N'-carbonyldiimidazole (CDI), followed by hydrazine hydrate treatment.
Procedure :
-
Sulfonamide-carboxylic acid synthesis : Reacting 3-sulfamoylbenzoic acid with CDI (1.2 equiv) in dry DMF at room temperature forms an imidazolide intermediate.
-
Hydrazide formation : Adding hydrazine hydrate (2 equiv) to the activated intermediate in DMF at 25°C for 16 hours yields the hydrazide.
Key Data :
-
Conditions : Room temperature, anhydrous DMF
-
Purification : Column chromatography (silica gel, ethyl acetate/hexane).
Advantages :
-
Avoids high-pressure equipment.
-
Compatible with sensitive functional groups.
Limitations :
High-Pressure Hydrazine Reaction with Chlorobenzenesulfonamide
Adapted from patent literature, this method substitutes 3-chlorobenzenesulfonamide in place of the 4-chloro isomer for hydrazine displacement.
Procedure :
-
Reaction setup : Combine 3-chlorobenzenesulfonamide (1 equiv) with hydrazine hydrate (10–15 equiv, 50–80 wt%) in an autoclave.
-
Conditions : Heat to 120–125°C under 0.8–1.2 MPa nitrogen pressure for 6–12 hours.
Key Data :
Advantages :
-
High yields under optimized molar ratios.
-
Scalable for industrial production.
Limitations :
-
Requires specialized high-pressure reactors.
-
Risk of over-reduction or decomposition at elevated temperatures.
Direct Hydrazinolysis of Acyl Chloride Derivatives
Acyl chlorides derived from 3-sulfamoylbenzoic acid undergo nucleophilic substitution with hydrazine.
Procedure :
-
Acyl chloride synthesis : Treat 3-sulfamoylbenzoic acid with thionyl chloride (SOCl₂) to form 3-sulfamoylbenzoyl chloride.
-
Hydrazinolysis : React the acyl chloride with anhydrous hydrazine in methanol at 0–5°C.
Key Data :
Advantages :
-
High yields with minimal by-products.
-
Short reaction time (2–4 hours).
Limitations :
-
Acyl chloride synthesis requires hazardous reagents (SOCl₂).
-
Moisture-sensitive intermediates necessitate anhydrous conditions.
Comparative Analysis of Synthetic Approaches
Key Insights :
-
The acyl chloride route offers the highest yield but involves hazardous reagents.
-
High-pressure synthesis balances yield and scalability but demands specialized equipment.
-
CDI-mediated coupling is safer but less efficient, ideal for small-scale research.
Experimental Optimization and Challenges
Solvent and Temperature Effects
Molar Ratios and Reaction Time
Q & A
Q. What are the standard synthetic routes for preparing 3-(hydrazinecarbonyl)benzenesulfonamide and its derivatives?
The compound is typically synthesized via nucleophilic substitution of sulfonyl chlorides with hydrazine hydrate. For example, 3,4-dimethoxybenzenesulfonohydrazide (a structurally similar derivative) was prepared by reacting sulfonyl chloride with hydrazine hydrate in CHCl₃, followed by aqueous workup and solvent removal . Derivatives can also be synthesized by coupling benzenesulfonamide precursors with substituted phenyl isocyanates or aldehydes under controlled conditions, as demonstrated in the synthesis of urea-linked sulfonamide derivatives (yields: 11–83%) .
Q. What spectroscopic techniques are critical for confirming the structural integrity of this compound?
Nuclear magnetic resonance (¹H/¹³C NMR) and electrospray ionization mass spectrometry (ESI-MS) are essential. For instance, NMR data in confirmed the presence of urea linkages and sulfonamide groups by identifying characteristic peaks for NH protons (δ 9.5–10.5 ppm) and sulfonyl groups. IR spectroscopy can also validate the hydrazinecarbonyl moiety (C=O stretch ~1650 cm⁻¹) .
Q. How can researchers troubleshoot low yields in the synthesis of this compound analogues?
Low yields (e.g., 11% in ) often arise from steric hindrance or poor solubility. Optimize reaction conditions by:
- Using polar aprotic solvents (e.g., DMF) to enhance reagent solubility.
- Adjusting stoichiometry (e.g., excess hydrazine to drive completion).
- Implementing stepwise purification, such as column chromatography or recrystallization, as seen in for isolating sulfonamide derivatives .
Advanced Research Questions
Q. How do electronic and steric effects of substituents influence the reactivity of this compound derivatives?
Electron-withdrawing groups (e.g., nitro, chloro) on the benzene ring increase electrophilicity, enhancing nucleophilic attack by hydrazine. Conversely, bulky substituents (e.g., isopropyl in ) reduce yields due to steric hindrance. For example, 4-nitro derivatives (yield: 75–77%) reacted more efficiently than isopropyl-substituted analogues (yield: 11%) .
Q. What strategies resolve contradictory spectral data in novel this compound analogues?
Cross-validate using complementary techniques:
- Compare experimental NMR shifts with computational predictions (e.g., DFT calculations).
- Use high-resolution mass spectrometry (HR-MS) to confirm molecular ions.
- Analyze melting points (e.g., 258–259°C in ) to assess purity and crystallinity .
Q. How can computational modeling guide the design of this compound-based enzyme inhibitors?
Molecular docking studies (e.g., AutoDock Vina) can predict binding affinities to target proteins like carbonic anhydrase. Align with ’s emphasis on linking research to theoretical frameworks, such as analyzing hydrogen bonding between the sulfonamide group and active-site zinc ions .
Q. What solvent systems minimize byproduct formation during sulfonamide derivatization?
Non-polar solvents (e.g., CH₂Cl₂) reduce side reactions like hydrolysis, as shown in . For hydrophilic intermediates, phase-transfer catalysis (e.g., using TBAB) in biphasic systems improves selectivity. achieved 73% yield for a chlorinated derivative using optimized solvent partitioning .
Q. How should researchers integrate factorial design to optimize multi-step syntheses of this compound?
Apply a 2³ factorial design to evaluate variables: temperature, reaction time, and reagent ratio. For example, highlights pre-experimental designs to identify critical factors. Statistical tools (e.g., ANOVA) can prioritize parameters affecting yield and purity .
Methodological Considerations
Q. What purification methods are most effective for isolating this compound derivatives?
- Vacuum drying : Effective for removing volatile impurities ().
- Column chromatography : Resolves structurally similar byproducts using silica gel and gradient elution (e.g., hexane/ethyl acetate in ).
- Recrystallization : Enhances crystallinity in polar solvents (e.g., ethanol/water mixtures) .
Q. How do researchers validate the biological activity of this compound analogues?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
